

2-Chloro-5-fluoro-4-nitroaniline organic building block chemistry

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Compound of Interest

Compound Name: 2-Chloro-5-fluoro-4-nitroaniline

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An In-Depth Technical Guide to the Chemistry and Application of the Organic Building Block: **2-Chloro-5-fluoro-4-nitroaniline**

Abstract

2-Chloro-5-fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, nitro, and amino groups, offers a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of the nitro group powerfully activates the molecule for nucleophilic aromatic substitution at the C2 position, while the three distinct functional groups provide orthogonal handles for sequential chemical modifications. This guide provides an in-depth analysis of the compound's properties, synthesis, core reactivity, and applications, with a focus on mechanistic principles and practical experimental protocols for researchers in drug discovery and materials science.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in synthesis. **2-Chloro-5-fluoro-4-nitroaniline** is a solid at room temperature with solubility in common organic solvents like DMSO, DMF, and hot alcohols.

Property	Value	Source
Molecular Formula	C ₆ H ₄ CIFN ₂ O ₂	
Molecular Weight	190.56 g/mol	
CAS Number	62786-67-0	
Appearance	Yellow to orange crystalline powder	
Melting Point	164-168 °C	
Purity	Typically >98%	

Safety Information: This compound is classified as an irritant and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed handling and disposal information, consult the Safety Data Sheet (SDS) from the supplier.

Synthesis of 2-Chloro-5-fluoro-4-nitroaniline

The most common laboratory and industrial synthesis of **2-Chloro-5-fluoro-4-nitroaniline** involves the selective amination of a dichlorinated precursor, 1,4-dichloro-2-fluoro-5-nitrobenzene. The key to this synthesis is the differential reactivity of the two chlorine atoms. The chlorine at C4 is highly activated by the para-nitro group, making it significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C1.

Mechanism and Rationale: The reaction proceeds via an SNAr mechanism. Aqueous ammonia acts as the nucleophile, attacking the electron-deficient C4 position. The strong electron-withdrawing effect of the nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the displacement of the chloride leaving group. The choice of aqueous ammonia and a controlled temperature profile ensures high selectivity for the mono-amination product, preventing the unwanted substitution of the second chlorine atom.

Figure 1. Synthetic workflow for 2-Chloro-5-fluoro-4-nitroaniline.

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Core Reactivity and Strategic Application

The synthetic utility of **2-Chloro-5-fluoro-4-nitroaniline** stems from the distinct reactivity of its functional groups, which can be addressed in a controlled, stepwise manner.

Reduction of the Nitro Group

The transformation of the nitro group into an amine is a pivotal step, yielding 4-chloro-2-fluoro-1,5-diaminobenzene. This diamine is a classic precursor for the formation of heterocyclic rings, particularly benzimidazoles.

Experimental Considerations:

- **Tin(II) Chloride (SnCl_2)**: A common and effective method that works well on a lab scale. The reaction is typically run in acidic media (HCl) or ethanol.
- **Catalytic Hydrogenation ($\text{H}_2/\text{Pd-C}$)**: A clean and high-yielding method, ideal for larger scales. However, it requires specialized hydrogenation equipment and carries a risk of dehalogenation, particularly de-chlorination, if reaction conditions are not carefully controlled.
- **Iron in Acetic Acid ($\text{Fe}/\text{CH}_3\text{COOH}$)**: An older, but cost-effective and reliable method. The reaction generates iron salts that must be removed during workup.

The choice of reagent depends on the scale of the reaction, available equipment, and the sensitivity of other functional groups in the molecule. For most applications where subsequent reactions are planned, SnCl_2 provides a robust and convenient option.

Figure 2. Key transformation to the corresponding diamine.



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Nucleophilic Aromatic Substitution (SNAr) at the Chloro Group

The chlorine atom at C2 is activated for SNAr by the adjacent nitro group. This allows for the introduction of a wide variety of nucleophiles, including amines, alcohols, and thiols, to build molecular complexity. This reaction is often performed before the nitro group reduction to avoid competing side reactions with the more nucleophilic aniline that is formed post-reduction.

Mechanistic Rationale: The rate of substitution is highly dependent on the nucleophilicity of the incoming group and the stability of the Meisenheimer intermediate. The reaction is typically performed in polar aprotic solvents like DMF or DMSO, which can solvate the cation of the nucleophile salt, thereby increasing the nucleophile's reactivity.

Application in Heterocycle Synthesis: The Benzimidazole Scaffold

A primary application of this building block is in the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous approved drugs. The general workflow involves two key steps:

- Nitro Reduction: As described above, the nitroaniline is reduced to the diamine.

- Condensation and Cyclization: The resulting 4-chloro-2-fluoro-1,5-diaminobenzene is condensed with an aldehyde or carboxylic acid (or its derivative). The reaction, often promoted by acid catalysis (like the Phillips condensation), proceeds via the formation of a Schiff base followed by intramolecular cyclization and dehydration to form the aromatic benzimidazole ring system.

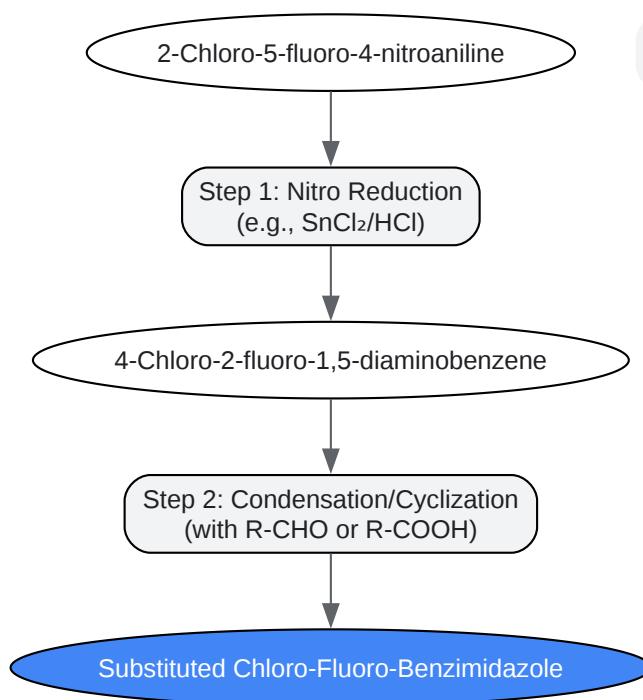


Figure 3. Workflow for benzimidazole synthesis.

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Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and substrate scope.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-nitroaniline via Nitro Reduction

This protocol details the reduction of the nitro group using tin(II) chloride dihydrate, a reliable lab-scale method.

Materials:

- **2-Chloro-5-fluoro-4-nitroaniline** (1.0 eq)
- Tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 eq)
- Ethanol (EtOH)
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Ethyl Acetate (EtOAc)
- Brine

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add **2-Chloro-5-fluoro-4-nitroaniline** (1.0 eq) and ethanol (approx. 10 mL per gram of starting material).
- Stir the suspension and add Tin(II) chloride dihydrate (4.0 eq).
- Carefully add concentrated HCl (approx. 0.5 mL) to initiate the reaction. The reaction is exothermic.
- Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 2-4 hours).
- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Slowly and carefully basify the mixture by adding saturated NaHCO_3 solution until the pH is ~8. Caution: Vigorous gas evolution (CO_2) will occur.
- Transfer the resulting slurry to a separatory funnel and extract with ethyl acetate (3 x volume of ethanol used).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.
- The product, 4-chloro-2-fluoro-1,5-diaminobenzene, can be purified by column chromatography on silica gel if necessary.

Conclusion

2-Chloro-5-fluoro-4-nitroaniline is a powerful and versatile building block whose value lies in its dense and strategically arranged functional groups. The ability to perform selective nitro reduction, engage in SNAr chemistry at the chloro position, and leverage the resulting diamine for heterocycle synthesis makes it an indispensable tool for medicinal chemists and material scientists. A thorough understanding of the mechanistic principles governing its reactivity allows for the rational design of complex synthetic routes to novel and valuable molecules.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS ID 62786-67-0, **2-chloro-5-fluoro-4-nitroaniline**. PubChem. [\[Link\]](#)
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